molecular formula C12H9F2NO3 B053143 Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 121873-01-6

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B053143
CAS No.: 121873-01-6
M. Wt: 253.2 g/mol
InChI Key: PVQWGRDZOWBHIC-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family. It is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound is further modified with ethyl, difluoro, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate quinoline derivatives with ethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate as the ethylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction results in the formation of hydroxylated derivatives .

Scientific Research Applications

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Uniqueness

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoro groups enhances its stability and reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQWGRDZOWBHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl ethoxymethylenemalonate was added to 3,4-difluoroaniline at ambient temperature and the mixture was stirred at 130° C. for 17 hours. After diphenyl ether was additionally added to the reaction mixture, stirring was done at 260° C. for one hour. A solid obtained by leaving the reaction mixture to stand for cooling to ambient temperature was filtered, to obtain ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate synthesized according to the research?

A1: The research describes the synthesis of this compound through a desamination reaction. Treating ethyl 1-amino-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with α-dicarbonyl compounds like glyoxal, glyoxylic acid, or ethyl pyruvate leads to the formation of this compound []. This suggests that the α-dicarbonyl compounds play a crucial role in removing the amino group from the starting material, leading to the desired product.

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